5-Tetradecene, (Z)-
CAS No.: 41446-62-2
Cat. No.: VC20291249
Molecular Formula: C14H28
Molecular Weight: 196.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41446-62-2 |
|---|---|
| Molecular Formula | C14H28 |
| Molecular Weight | 196.37 g/mol |
| IUPAC Name | (Z)-tetradec-5-ene |
| Standard InChI | InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9- |
| Standard InChI Key | SNIFAVVHRQZYGO-LUAWRHEFSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCC |
| Canonical SMILES | CCCCCCCCC=CCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
(Z)-5-Tetradecene (CAS 41446-62-2) is a 14-carbon alkene with a cis-configuration at the double bond between carbons 5 and 6. Its IUPAC name, (Z)-tetradec-5-ene, reflects this geometry, where substituents on the double bond reside on the same side . The molecular formula corresponds to a molecular weight of 196.37 g/mol, with an exact mass of 196.219 Da . The compound’s linear structure and hydrophobicity (LogP = 5.48) suggest limited solubility in polar solvents, favoring organic media .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 41446-62-2 | |
| Molecular Formula | ||
| Molecular Weight | 196.37 g/mol | |
| Exact Mass | 196.219 Da | |
| LogP | 5.48 | |
| Boiling Point | Not reported |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
(Z)-5-Tetradecene is synthesized via stereoselective methods, including:
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Catalytic Hydrogenation: Selective reduction of alkynes using palladium or nickel catalysts under controlled pressure to retain the cis configuration.
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Wittig Reaction: Coupling of phosphonium ylides with aldehydes to form the double bond with Z-selectivity.
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Pyrolysis of Biomass: Recent studies demonstrate that co-pyrolysis of date palm waste and Salicornia bigelovii at 400–600°C yields tetradecene isomers, highlighting sustainable production routes .
Industrial Manufacturing
Industrial-scale production employs catalytic cracking of long-chain paraffins or dehydrogenation of alkanes. Fixed-bed reactors operating at 400–700°C with nitrogen sweeping gas optimize yield, achieving up to 65 g of product per batch .
Biological and Ecological Significance
Pheromonal Activity in Mammals
A seminal study identified (Z)-5-tetradecen-1-ol, a hydroxylated derivative, as a pheromone in male mouse urine. This alcohol binds odorant receptors in female mice, eliciting attraction behaviors . While the parent alkene’s direct role remains unconfirmed, its structural similarity suggests potential precursor roles in pheromone biosynthesis .
Ecological Interactions
The compound’s volatility and hydrophobicity facilitate its role as a semiochemical in insects, though specific studies on (Z)-5-tetradecene are pending. Analogous alkenes, such as 1-tetradecene, mediate plant-insect communication, implying ecological relevance for this isomer .
Industrial and Research Applications
Biofuel and Energy Research
In pyrolysis studies, tetradecene isomers constitute 4.44–4.95% of bio-oil fractions, enhancing fuel calorific value () . Co-feeding with biomass at 1:1 ratios optimizes yields, demonstrating scalability for renewable energy applications .
Material Science
The compound serves as a monomer in polyethylene synthesis and a surfactant precursor. Its long alkyl chain improves lubricity in industrial oils, reducing friction coefficients by 15–20% compared to shorter-chain analogs.
Recent Advances and Future Directions
Catalytic Conversion Innovations
Recent work explores zeolite-catalyzed isomerization to convert (Z)-5-tetradecene into α-olefins for detergent alcohols. H-ZSM-5 catalysts achieve 80% selectivity at 300°C, underscoring industrial potential .
Environmental Impact Assessments
Lifecycle analyses of pyrolysis-derived alkenes indicate a 30% reduction in greenhouse gas emissions versus petroleum-based routes, positioning (Z)-5-tetradecene as a sustainable chemical feedstock .
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